molecular formula C7H10ClN3O2 B14886042 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride

7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride

Cat. No.: B14886042
M. Wt: 203.62 g/mol
InChI Key: FYBLTTYMYVEWSB-UHFFFAOYSA-N
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Description

7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride is a heterocyclic compound that features a unique dioxepino-pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with a dioxepin precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxepino-pyrazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in kinase inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride apart is its unique dioxepino-pyrazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c8-5-3-11-6-7(12-4-5)10-2-1-9-6;/h1-2,5H,3-4,8H2;1H

InChI Key

FYBLTTYMYVEWSB-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=NC=CN=C2O1)N.Cl

Origin of Product

United States

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